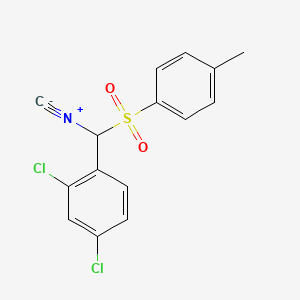

2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene" is not directly mentioned in the provided papers. However, the papers discuss various chemical compounds and their synthesis, which may involve similar chemical groups or reactions that could be relevant to the analysis of the compound . For instance, the synthesis of substituted benzodioxanes and benzothiophenes involves chlorination and functional group transformations that might be similar to those used in the synthesis of the target compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-substituted 1,4-benzodioxanes, involves a quantitative N,N-dichlorination followed by successive functional group conversions without racemization . Similarly, the synthesis of benzothiophene isomers includes functionalization and cyclization reactions . These methods suggest that the synthesis of "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene" could also involve selective chlorination and subsequent introduction of the isocyano and tosyl groups.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using X-ray crystallography, as demonstrated by the analysis of a charge-transfer complex and a diselenete compound . These techniques could potentially be applied to determine the molecular structure of "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene," revealing the arrangement of its atoms and any stereochemical aspects.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene." However, the reactivity of similar compounds, such as the formation of a charge-transfer complex and the complexation with palladium, indicates that the target compound may also participate in various chemical reactions, possibly involving its chloro, isocyano, or tosyl groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene" are not discussed in the papers, the properties of related compounds can provide insights. For example, the electrical conductivity and dielectric behavior of a charge-transfer complex suggest that substituted benzene derivatives can exhibit semiconductor-like behavior . The stability and molecular orbital calculations of a diselenete compound provide information on the electronic structure that could be relevant to understanding the properties of the target compound .

Applications De Recherche Scientifique

Synthesis and Stability in Chemical Reactions

2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene, as part of chemical structures, plays a role in various synthesis and stability processes. For instance, it is involved in the preparation of 2-methyl-2,4-diaza- and 2-methyl-2,5-diaza-indenes, which are more stable than their azaindene counterparts in dilute acid and aqueous solutions, and form stable picrates (Armarego et al., 1972).

Charge Transfer Interactions

The compound also plays a crucial role in charge transfer interactions. For example, charge transfer complexes between 2,3-dichloro-5,6-dicyano-p-benzoquinone and various substituted benzenes have been studied, with the spectral characteristics and equilibrium constants of these complexes reported (Srivastava & Prasad, 1970).

Reaction with Aromatic N-Oxides

In the field of organic chemistry, reactions involving aromatic N-oxides and dipolarophiles like tosyl isocyanate have been explored. These reactions have been valuable for one-pot synthesis of oxazolo-pyridine derivatives, demonstrating the versatility of 2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene in synthetic chemistry (Hisano et al., 1986).

In Electrical Conductivity and Dielectric Relaxation

The compound contributes to the study of electrical conductivity and dielectric relaxation in charge-transfer complexes. For instance, its interaction with 1,2-bis(methylthio)benzene in the formation of a charge-transfer complex has been studied, providing insights into the electrical and dielectric properties of such complexes (Calleja et al., 1995).

Heterocyclic Compound Synthesis

It is also involved in the synthesis of heterocyclic compounds, for example, in the preparation of benzocondensed six-membered heterocyclic rings containing two heteroatoms, showing its importance in the field of heterocyclic chemistry (Cabiddu et al., 1986).

Safety and Hazards

The compound has a GHS pictogram signal word of "Danger" . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P337+P313, P361, P403+P233, P405, and P501 . The hazard statements include H301, H311, H315, H319, H331, and H335 . It is classified under UN# 2811, Class 6.1, and Packing Group Ⅲ .

Propriétés

IUPAC Name |

2,4-dichloro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIBEUGOSPSWAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)Cl)Cl)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378065 |

Source

|

| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952727-77-4 |

Source

|

| Record name | 2,4-Dichloro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952727-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)